molecular formula C12H10N6 B1471101 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile CAS No. 1461704-75-5

4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

Cat. No.: B1471101
CAS No.: 1461704-75-5
M. Wt: 238.25 g/mol
InChI Key: WVAUYUAYHYPPJZ-UHFFFAOYSA-N
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Description

4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is a useful research compound. Its molecular formula is C12H10N6 and its molecular weight is 238.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-(azidomethyl)-1-methylpyrazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-18-8-11(7-15-17-14)12(16-18)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAUYUAYHYPPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an azidomethyl group and a benzonitrile moiety. Its chemical formula is C12H12N4C_{12}H_{12}N_{4}, and it has unique properties that contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The azide group may facilitate bioorthogonal reactions, which are useful in drug delivery systems and targeted therapies.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives, including this compound. For instance, derivatives with similar structures have shown significant activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanisms often involve the inhibition of key signaling pathways such as PI3K/Akt/mTOR.

CompoundCell LineIC50 (µM)
Example 1A5490.20
Example 2MCF-71.25
Example 3HeLa1.03

These values indicate potent anticancer activity, suggesting that this compound may exhibit similar or enhanced effects.

Enzyme Inhibition

Compounds containing pyrazole rings have been studied for their ability to inhibit various enzymes. For example, some derivatives have shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in regulating cellular functions such as growth and metabolism.

Case Studies

A notable case study involved the evaluation of a related pyrazole compound in vivo, demonstrating significant tumor reduction in animal models. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
Reactant of Route 2
4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.